![molecular formula C26H21N3O3S B240922 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of B-cell malignancies.
Mécanisme D'action
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is a potent and selective inhibitor of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling and activation of various pathways involved in cell proliferation and survival. Inhibition of BTK by 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide leads to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has been shown to inhibit BTK phosphorylation and downstream signaling in B-cell malignancies, leading to decreased cell proliferation and increased apoptosis. In addition, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has been shown to have minimal off-target effects, making it a promising therapeutic agent for B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has limited solubility in aqueous solutions, which may pose challenges in formulation and dosing for in vivo studies.
Orientations Futures
There are several future directions for research on 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide. One area of interest is the potential use of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide in combination with other targeted therapies for B-cell malignancies. Another area of interest is the development of more soluble formulations of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide for in vivo studies. Additionally, further studies are needed to investigate the long-term safety and efficacy of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide involves a multi-step process that starts with the reaction of 3-acetyl-4-methylpyridine with thiourea to form 3-acetyl-4-methylpyridine-2-thione. This intermediate is then reacted with 2-bromo-5-cyanopyridine to form 5-cyano-4-(2-methyl-6-oxo-1,4-dihydropyridin-3-yl)-2-thioxoimidazolidin-1-ylidene) methyl furan-2-carboxylate. The final step involves the reaction of this intermediate with N-phenyl-2-oxo-2-phenylethylamine to form 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide.
Applications De Recherche Scientifique
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In a study conducted by Tam et al., 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide was found to inhibit BTK phosphorylation and downstream signaling in CLL cells, leading to decreased cell proliferation and increased apoptosis. Similarly, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide was found to inhibit BTK signaling in MCL cells, leading to decreased cell viability and increased apoptosis.
Propriétés
Nom du produit |
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide |
|---|---|
Formule moléculaire |
C26H21N3O3S |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
5-cyano-4-(furan-2-yl)-2-methyl-6-phenacylsulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C26H21N3O3S/c1-17-23(25(31)29-19-11-6-3-7-12-19)24(22-13-8-14-32-22)20(15-27)26(28-17)33-16-21(30)18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31) |
Clé InChI |
OWAOJVLXMGIXFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



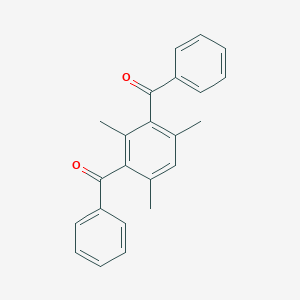


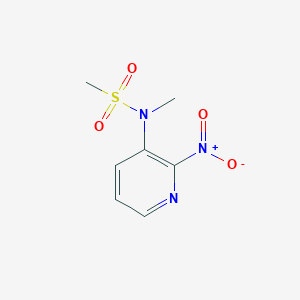
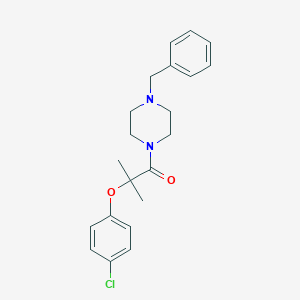
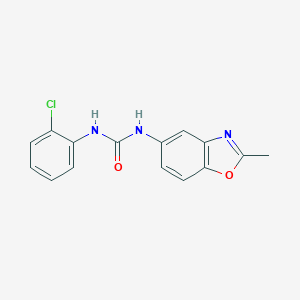

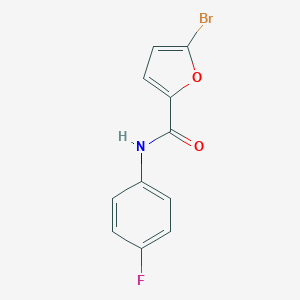

![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)